molecular formula C15H24NO4- B567067 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 1363381-87-6

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B567067
CAS No.: 1363381-87-6
M. Wt: 282.35 g/mol
InChI Key: QHSHITNSETWPKW-UHFFFAOYSA-M
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Description

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a heterocyclic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom and a carboxylic acid functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information for “2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of a suitable precursor with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the cyclization of N-Boc-protected amines with appropriate reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its combination of a spirocyclic structure, a nitrogen atom, and a carboxylic acid group. This combination provides a versatile platform for various chemical modifications and applications in research and industry .

Properties

CAS No.

1363381-87-6

Molecular Formula

C15H24NO4-

Molecular Weight

282.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1

InChI Key

QHSHITNSETWPKW-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)[O-]

Synonyms

2-Azaspiro[4,5]decane-2,8-dicarboxylic acid, 2-(1,1-diMethylethyl) ester

Origin of Product

United States

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